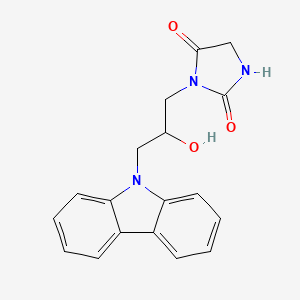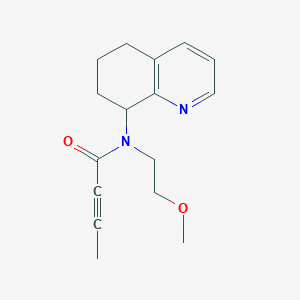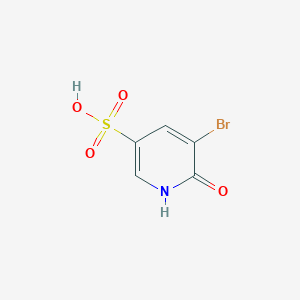![molecular formula C25H25FN6O2S B2510580 1-[2-(5-{[(4-氟苯基)甲基]硫基}-8,9-二甲氧基-[1,2,4]三唑并[1,5-c]喹啉-2-基)乙基]-3,5-二甲基-1H-吡唑 CAS No. 1015860-85-1](/img/structure/B2510580.png)
1-[2-(5-{[(4-氟苯基)甲基]硫基}-8,9-二甲氧基-[1,2,4]三唑并[1,5-c]喹啉-2-基)乙基]-3,5-二甲基-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazoloquinazoline core, a pyrazole ring, and a fluorophenyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
科学研究应用
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides.
Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and diketones.
Final Assembly: The final step involves coupling the triazoloquinazoline core with the pyrazole ring and the fluorophenyl group under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under conditions like reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may introduce various functional groups onto the pyrazole or fluorophenyl rings.
作用机制
The mechanism of action of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit kinases or other enzymes involved in these pathways.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Pyrazole Derivatives: Compounds such as celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is unique due to its combination of a triazoloquinazoline core, a pyrazole ring, and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2S/c1-15-11-16(2)31(29-15)10-9-23-28-24-19-12-21(33-3)22(34-4)13-20(19)27-25(32(24)30-23)35-14-17-5-7-18(26)8-6-17/h5-8,11-13H,9-10,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOGLMBBGLQRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=C(C=C5)F)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride](/img/structure/B2510497.png)
![4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2510499.png)


![{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2510502.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2510506.png)

![3-(4-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2510508.png)

![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine](/img/structure/B2510514.png)

![N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2510517.png)

